Rolofylline, also known as KW-3902 or MK-7418, is a potent and selective adenosine A1 receptor antagonist. [] It belongs to the class of xanthine derivatives. [] In scientific research, Rolofylline serves as a valuable tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Rolofylline is classified as a purine derivative and specifically falls under the category of xanthine derivatives. It is synthesized from 8-substituted xanthines, which are known for their pharmacological properties related to adenosine receptors. The compound has been studied for its effects on renal function and neuronal activity, highlighting its versatility in treating different medical conditions.
The synthesis of Rolofylline involves several steps that typically include the coupling of 5,6-diaminouracil derivatives with carboxylic acids. A notable method described in the literature involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent under mild reaction conditions. This approach allows for high yields of the desired product without the need for hazardous reagents .
The optimized reaction conditions lead to precipitation of pure products within a short time frame (5 to 10 minutes), achieving isolated yields greater than 80% in many cases. The synthesis can be scaled up effectively, accommodating various substituted starting materials .
Rolofylline has a complex molecular structure characterized by its xanthine backbone with specific substitutions that enhance its receptor selectivity. The molecular formula of Rolofylline is C16H18N4O3, with a molecular weight of approximately 314.34 g/mol. Its structure includes a bicyclic purine core that is essential for binding to adenosine receptors.
The structural representation can be outlined as follows:
Rolofylline undergoes various chemical reactions typical of xanthine derivatives, including nucleophilic substitutions and acylation reactions. The primary reaction pathway involves the formation of carboxamides through the reaction of amines with activated carboxylic acids or their derivatives.
The regioselectivity of these reactions has been confirmed through techniques such as single-crystal X-ray crystallography and multidimensional nuclear magnetic resonance spectroscopy, ensuring that only specific derivatives are produced during synthesis .
Rolofylline exerts its pharmacological effects primarily through antagonism at the adenosine A1 receptor. By blocking this receptor, Rolofylline mitigates the inhibitory effects of adenosine on neurotransmitter release and neuronal excitability. This mechanism has been shown to alleviate presynaptic dysfunction in various models of neurodegeneration, particularly those involving tau protein aggregation .
In cardiovascular applications, Rolofylline's action reduces renal vasoconstriction associated with adenosine signaling, thereby improving renal function in patients with acute heart failure .
Relevant studies have demonstrated that variations in substituents on the xanthine core can significantly influence both solubility and receptor binding affinities .
Rolofylline has been investigated for several therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3